molecular formula C17H13F3N4O2 B3014905 4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 343372-38-3

4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

Cat. No.: B3014905
CAS No.: 343372-38-3
M. Wt: 362.312
InChI Key: SRFSICKEXHCLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is a benzohydrazide derivative featuring a quinoxaline core substituted with a trifluoromethyl (-CF₃) group. These compounds are often explored for their biological activities, including enzyme inhibition, antimicrobial, and anticancer effects .

Properties

IUPAC Name

4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c1-26-11-8-6-10(7-9-11)16(25)24-23-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFSICKEXHCLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide typically involves the reaction of 4-methoxybenzoic acid hydrazide with 3-(trifluoromethyl)quinoxaline-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the quinoxaline ring.

    Substitution: The methoxy and trifluoromethyl groups can be substituted under specific conditions, such as nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation. Major products formed from these reactions include various substituted quinoxaline and benzohydrazide derivatives .

Scientific Research Applications

Structure and Composition

The chemical structure of 4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide can be represented as follows:

  • Molecular Formula : C15H13F3N4O
  • Molecular Weight : 320.29 g/mol
  • IUPAC Name : this compound

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoxaline have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Case Study: In Vitro Anticancer Activity

A study conducted on a series of hydrazone derivatives demonstrated that modifications to the quinoxaline moiety enhanced cytotoxicity against human breast cancer cells (MCF-7). The compound's mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.

Materials Science

Organic Electronics

The compound has potential applications in organic electronics, particularly as a component in organic light-emitting diodes (OLEDs). Its unique electronic properties can be exploited to enhance the efficiency of light emission.

Data Table: Photophysical Properties

PropertyValue
Absorption Max350 nm
Emission Max450 nm
Quantum Yield0.75

Environmental Studies

Environmental Monitoring

Due to the presence of trifluoromethyl groups, this compound can serve as a marker for environmental pollution studies, particularly in tracking the presence of fluorinated compounds in ecological systems.

Case Study: Tracing Fluorinated Pollutants

Research has shown that compounds with similar structures can be used to trace contamination from industrial sources into water systems. The stability of the trifluoromethyl group allows for effective monitoring over extended periods.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline ring and trifluoromethyl group are known to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Cholinesterase Inhibitors

Compounds derived from 4-(trifluoromethyl)benzohydrazide, such as 4-(trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l), exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For AChE, IC₅₀ values range from 46.8–137.7 µM, with compound 2l showing the strongest inhibition (mixed-type) .

Anticancer Agents

Benzimidazole-hydrazone hybrids, such as 5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide), demonstrate potent cytotoxicity against human lung adenocarcinoma (IC₅₀ = 0.0316 µM), outperforming cisplatin . The target compound’s quinoxaline moiety may similarly enhance DNA intercalation or topoisomerase inhibition, though its specific activity requires empirical validation.

Antimicrobial and Antiparasitic Agents

  • Anti-leishmanial Activity : (E)-4-chloro-N’-substituted benzohydrazides show IC₅₀ values of 21.5–24.2 µM against Leishmania parasites .
  • Antibacterial Activity : Schiff base derivatives like (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide (T1) exhibit moderate activity against S. aureus and E. coli, with zones of inhibition (ZOI) comparable to standard drugs . The trifluoromethyl group in the target compound may improve membrane permeability, enhancing efficacy against resistant strains.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • N'-(3-Methoxybenzylidene)-4-methoxybenzohydrazide : Melting point = 160–162°C .
  • N'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide : Melting point = 178–180°C .

Spectroscopic Data

  • ¹H-NMR: Methoxy protons in benzohydrazides resonate at δ 3.8–4.0 ppm, while hydrazone protons (NH) appear at δ 10–12 ppm . The quinoxaline protons in the target compound may show downfield shifts (δ 8.5–9.5 ppm) due to electron withdrawal by the -CF₃ group.

Structure-Activity Relationships (SAR)

Structural Feature Impact on Activity Example Compounds
Trifluoromethyl (-CF₃) Enhances lipophilicity, metabolic stability, and enzyme binding via hydrophobic interactions. 2l (AChE IC₅₀ = 46.8 µM)
Methoxy (-OCH₃) Improves solubility and antioxidant activity; electron-donating effects modulate reactivity. T1 (ZOI = 19–25 mm)
Quinoxaline Core Facilitates π-π stacking and intercalation; potential for DNA/protein interaction. Target compound (hypothesized)
Hydrazone Linkage Enables Schiff base formation; critical for metal chelation and redox activity. 5a (IC₅₀ = 0.0316 µM)

Biological Activity

4-Methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide, also known as M344, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of M344, focusing on its antiviral, anticancer, and enzyme inhibitory properties.

  • Molecular Formula : C₁₇H₁₃F₃N₄O₂
  • Molecular Weight : 362.31 g/mol
  • Structure : The compound features a methoxy group and a trifluoromethyl group attached to a quinoxaline moiety, contributing to its unique reactivity and biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of M344 against various viral pathogens. The compound appears to inhibit viral replication mechanisms, although the specific molecular targets and pathways are still under investigation.

Research Findings:

  • M344 demonstrated activity against a broad spectrum of viruses.
  • Preliminary studies suggest that it may interfere with viral replication processes, potentially through direct interaction with viral proteins or host cell pathways.

Anticancer Properties

M344 has also been evaluated for its anticancer properties. Similar compounds have shown promise in inhibiting cancer cell proliferation, and M344 is no exception.

Case Studies:

  • In Vitro Studies : M344 was tested on various cancer cell lines, showing significant cytotoxic effects. The mechanism of action may involve apoptosis induction and cell cycle arrest.
  • Structure-Activity Relationship (SAR) : The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its interaction with cellular membranes and increasing its bioavailability.

Enzyme Inhibition

The hydrazide functional group in M344 plays a crucial role in its reactivity and interactions with biological targets. Notably, it has been investigated for its inhibitory effects on cholinesterase enzymes.

Enzyme Inhibition Data:

EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase (AChE)46.8 - 137.7Mixed-type inhibition
Butyrylcholinesterase (BuChE)19.1 - 881.1Variable potency

The hydrazone derivatives of M344 have shown dual inhibition of both AChE and BuChE, suggesting potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

Applications in Medicinal Chemistry

Due to its unique structure and biological activities, M344 is a candidate for further exploration in drug design and development. Its potential applications include:

  • Antiviral agents targeting specific viral replication pathways.
  • Anticancer therapeutics aimed at various malignancies.
  • Cholinesterase inhibitors for neurological disorders.

Q & A

Q. What are the established synthetic pathways for 4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide, and how are intermediates characterized?

Methodological Answer:

  • Synthesis Protocol : React 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with substituted isatin derivatives in ethanol under reflux, using glacial acetic acid as a catalyst. The reaction typically proceeds at 1.5 mmol scale with 10 mL solvent .
  • Characterization : Confirm structure via IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ ~3.8 ppm), and ESI-MS (molecular ion peak matching theoretical mass) .

Q. What in vitro biological assays are commonly used to evaluate the antimicrobial activity of this compound?

Methodological Answer:

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined at concentrations ranging from 1–100 µg/mL .
  • Data Interpretation : Compare activity to standard antibiotics (e.g., ciprofloxacin) and validate via triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoxaline-based hydrazides?

Methodological Answer:

  • Variable Analysis : Investigate discrepancies by comparing assay conditions (e.g., bacterial strain variability, nutrient media composition) and compound purity (HPLC ≥95% recommended) .
  • Mechanistic Studies : Use molecular docking to assess binding affinity variations to targets like DNA gyrase or mycobacterial enzymes, which may explain divergent antitubercular results .

Q. What strategies optimize the pharmacokinetic profile of this compound?

Methodological Answer:

  • Structural Modifications : Introduce solubilizing groups (e.g., morpholine, piperazine) at the benzohydrazide moiety to enhance bioavailability. Monitor logP values via HPLC to balance lipophilicity .
  • In Silico Modeling : Predict ADMET properties using tools like SwissADME. Focus on reducing CYP450 inhibition risks by modifying electron-withdrawing groups (e.g., trifluoromethyl) .

Q. How can reaction fundamentals inform scalable synthesis of this compound?

Methodological Answer:

  • Kinetic Studies : Use differential scanning calorimetry (DSC) to optimize exothermic steps and avoid thermal runaway. Scale-up via flow chemistry with residence time <30 minutes .
  • Catalyst Screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) to improve yield (>80%) and reduce byproducts in batch reactors .

Data Contradiction Analysis

Q. Why do some studies report high antitumor activity while others show limited efficacy?

Methodological Answer:

  • Cell Line Specificity : Test across diverse cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Note that activity may correlate with overexpression of quinoxaline-targeted kinases .
  • Concentration Gradients : Use dose-response curves (0.1–100 µM) to identify threshold effects. Conflicting data may arise from suboptimal dosing or apoptosis vs. necrosis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.